molecular formula C17H23FO5 B3846303 Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate

Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate

Cat. No.: B3846303
M. Wt: 326.4 g/mol
InChI Key: JVIDUYJPTJDZRR-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate is an organic compound with the molecular formula C17H23FO5. It is a derivative of diethyl malonate, where the malonate moiety is substituted with a 2-fluorophenoxybutyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate typically involves the alkylation of diethyl malonate with 1,4-dibromobutane in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 1,4-dibromobutane to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorophenoxy group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The ester groups can undergo hydrolysis to release active metabolites that further contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: The parent compound, which lacks the 2-fluorophenoxybutyl group.

    Diethyl [4-(4-cyano-2-fluorophenoxy)butyl]malonate: A similar compound with a cyano group instead of a fluorine atom.

    Diethyl [4-(4-chlorophenoxy)butyl]malonate: A similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness

Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate is unique due to the presence of the 2-fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FO5/c1-3-21-16(19)13(17(20)22-4-2)9-7-8-12-23-15-11-6-5-10-14(15)18/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIDUYJPTJDZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=CC=C1F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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